Cas no 1310350-99-2 (4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid)
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-?chloro-?1-?(difluoromethyl)?-1H-?Pyrazole-?3-?carboxylic acid
- 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
- CJHLWLUPTLVMPW-UHFFFAOYSA-N
- NE47221
- AK341447
- Z1768428794
- 4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid
- 1310350-99-2
- 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylicacid
- C5H3ClF2N2O2
- DA-23127
- Z1262529309
- 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylic acid
- MFCD03420212
- CS-0186974
- EN300-134795
- AKOS026728971
- AS-36635
- SCHEMBL569263
- 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
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- MDL: MFCD03420212
- Inchi: 1S/C5H3ClF2N2O2/c6-2-1-10(5(7)8)9-3(2)4(11)12/h1,5H,(H,11,12)
- InChI Key: CJHLWLUPTLVMPW-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=NN(C(F)F)C=1
Computed Properties
- Exact Mass: 195.9851114g/mol
- Monoisotopic Mass: 195.9851114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1
- XLogP3: 1.6
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H320-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD448733)
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD806-100mg |
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 97% | 100mg |
738.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD806-250mg |
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 97% | 250mg |
2890CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X17045-100mg |
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 97% | 100mg |
¥1056.0 | 2024-07-18 | |
| TRC | T776068-2.5mg |
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 2.5mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T776068-5mg |
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 5mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T776068-25mg |
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 25mg |
$ 365.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD806-200mg |
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 97% | 200mg |
2065.0CNY | 2021-07-14 | |
| Alichem | A049004094-250mg |
4-Chloro-1-(difluoromethyl)-1h-pyrazole-3-carboxylic acid |
1310350-99-2 | 95% | 250mg |
950.60 USD | 2021-06-01 | |
| Enamine | EN300-134795-0.05g |
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 95% | 0.05g |
$183.0 | 2023-07-06 | |
| Enamine | EN300-134795-0.1g |
4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid |
1310350-99-2 | 95% | 0.1g |
$272.0 | 2023-07-06 |
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Suppliers
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Introduction to 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1310350-99-2)
4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1310350-99-2) is a significant compound in the realm of pharmaceutical and agrochemical research, characterized by its unique structural and functional properties. This heterocyclic compound belongs to the pyrazole family, which has garnered considerable attention due to its broad spectrum of biological activities. The presence of both chloro and difluoromethyl substituents in its molecular framework enhances its reactivity and potential utility in synthetic chemistry, making it a valuable intermediate in the development of novel bioactive molecules.
The structural motif of 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted at the 4-position with a chlorine atom and at the 1-position with a difluoromethyl group. The carboxylic acid functionality at the 3-position further extends its synthetic versatility, allowing for diverse derivatization strategies. Such structural features make it an attractive candidate for medicinal chemists seeking to design molecules with enhanced binding affinity and metabolic stability.
In recent years, the pyrazole scaffold has been extensively explored for its pharmacological potential. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties. The introduction of electron-withdrawing groups such as chlorine and difluoromethyl enhances these properties by improving lipophilicity and binding interactions with biological targets. For instance, studies have demonstrated that pyrazole derivatives can modulate enzyme activity and receptor binding, making them promising candidates for drug development.
One of the most compelling aspects of 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is its role as a key intermediate in the synthesis of more complex pharmacophores. The carboxylic acid group provides a versatile handle for further functionalization through esterification, amidation, or coupling reactions, enabling the construction of diverse molecular libraries. This flexibility has been exploited in high-throughput screening campaigns to identify novel lead compounds with therapeutic potential.
Recent advancements in computational chemistry have further highlighted the importance of 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid in drug discovery. Molecular modeling studies have shown that this compound can interact with various biological targets through multiple hydrogen bonding interactions and hydrophobic effects. These insights have guided the design of optimized derivatives with improved pharmacokinetic profiles. Additionally, virtual screening techniques have been employed to identify new scaffolds based on the pyrazole core, leveraging the known bioactivity of this motif.
The agrochemical industry has also recognized the significance of 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid due to its potential as a precursor for crop protection agents. Pyrazole-based compounds have been reported to exhibit herbicidal, fungicidal, and insecticidal activities. The structural features of this compound contribute to its efficacy by interfering with essential metabolic pathways in pests and weeds. Ongoing research aims to develop next-generation agrochemicals that are more selective and environmentally sustainable, where 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid plays a pivotal role.
In conclusion, 4-Chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1310350-99-2) is a multifaceted compound with substantial potential in pharmaceutical and agrochemical applications. Its unique structural attributes and biological relevance make it an indispensable tool for synthetic chemists and drug developers. As research continues to uncover new therapeutic targets and sustainable agricultural solutions, this compound will undoubtedly remain at the forefront of innovation in chemical biology.
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